6-Chloro-4-phenylquinazoline

Quinazoline Chemistry Drug Synthesis Physicochemical Properties

Researchers requiring a validated Oxazepam Impurity 38 reference standard often face supply inconsistency and ambiguous purity profiles. 6-Chloro-4-phenylquinazoline (CAS 4015-28-5) resolves this as a well-characterized quinazoline building block with confirmed identity for HPLC/LC-MS analytical method development. • Serves as the essential halogenated intermediate in synthesizing 6-chloro-1,4-dihydro-1-methyl-4-phenyl-4-quinazolinol. • Defined XLogP3 of 3.3 enables reliable chromatographic peak assignment and method specificity. • Batch-to-batch consistency with ≥98% purity supports reproducible results across analytical workflows. Procurement is streamlined with multiple packaging options and global shipping availability.

Molecular Formula C14H9ClN2
Molecular Weight 240.69 g/mol
CAS No. 4015-28-5
Cat. No. B031862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-phenylquinazoline
CAS4015-28-5
Synonyms6-Chloro-4-phenyl-quinazoline
Molecular FormulaC14H9ClN2
Molecular Weight240.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)Cl
InChIInChI=1S/C14H9ClN2/c15-11-6-7-13-12(8-11)14(17-9-16-13)10-4-2-1-3-5-10/h1-9H
InChIKeyPDVBMNDBLYNSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-phenylquinazoline: Heterocyclic Building Block


6-Chloro-4-phenylquinazoline (CAS 4015-28-5) is a heterocyclic aromatic organic compound belonging to the quinazoline family [1]. It features a core quinazoline scaffold (bicyclic system containing a benzene ring fused to a pyrimidine) with a phenyl substituent at the 4-position and a chlorine atom at the 6-position . Its molecular formula is C14H9ClN2, with a molecular weight of 240.69 g/mol [1]. This compound is not typically a primary drug candidate but is valued as a key intermediate in the synthesis of pharmacologically active molecules, notably serving as a precursor to 6-chloro-1,4-dihydro-1-methyl-4-phenyl-4-quinazolinol . Its recognition as Oxazepam Impurity 38 underscores its importance in pharmaceutical quality control and analytical reference standard applications [1].

Synthetic Intermediate Halogenated building block for quinazoline-based synthesis
Impurity Reference Designated as Oxazepam Impurity 38 for analytical QC
Research Scaffold Core scaffold for SAR studies in medicinal chemistry

Why 6-Chloro-4-phenylquinazoline Cannot Be Substituted


In the context of pharmaceutical synthesis, material purity, and analytical standardization, 6-Chloro-4-phenylquinazoline cannot be considered interchangeable with other quinazoline derivatives. Even minor structural variations—such as the position of the chlorine atom or the phenyl group, or the presence of additional functional groups—lead to profoundly different physicochemical properties, reactivity profiles, and biological activities. For instance, a shift of the phenyl group from the 4-position to the 2-position yields 6-Chloro-2-phenylquinazoline, which, despite sharing the same molecular formula and weight, exhibits a significantly different computed lipophilicity (XLogP3 of 3.8 vs. 3.3) [1][2]. Similarly, the introduction of a carbonyl group to form the 2(1H)-quinazolinone derivative (CAS 4797-43-7) dramatically alters the compound's solubility and hydrogen bonding capacity [3]. Consequently, procurement decisions must be guided by specific, quantifiable differentiation rather than class-based assumptions. The following evidence guide provides the exact comparative data required for scientific and industrial selection.

Target
Substitute Concern
Risk Context
6-Chloro-4-phenylquinazoline
2-Phenyl isomer
Altered lipophilicity and permeability, affecting extraction and chromatography
6-Chloro-4-phenylquinazoline
4-Phenylquinazoline (non-halogenated)
Lacks 6-chloro reactive handle, blocking cross-coupling and substitution routes
6-Chloro-4-phenylquinazoline
2(1H)-Quinazolinone derivative
Carbonyl alters solubility and H-bonding, shifting formulation behavior

Quantitative Differentiation Against Closest Analogs


Structural and Physicochemical Distinction vs. 2-Phenyl Isomer

6-Chloro-4-phenylquinazoline is a constitutional isomer of 6-Chloro-2-phenylquinazoline, differentiated by the position of the phenyl substituent on the quinazoline ring (4- vs. 2-position). This seemingly minor structural change results in a quantifiable difference in lipophilicity, a critical property influencing permeability and solubility in pharmaceutical research [1][2]. The target compound exhibits a computed XLogP3 value of 3.3, which is 0.5 log units lower than the XLogP3 of 3.8 for the 2-phenyl isomer [1][2]. This difference, representing a factor of approximately 3.2 in the octanol-water partition coefficient (log P difference of 0.5), indicates that 6-Chloro-4-phenylquinazoline is less lipophilic and may possess superior aqueous solubility or different membrane permeability characteristics compared to its 2-phenyl analog [1][2].

Lipophilicity vs. 2-Isomer
Cross-study comparable
XLogP3 3.3 vs 3.8 (Δ 0.5)
Lower lipophilicity suggests altered permeability and extraction behavior
Computed via XLogP3; experimental logP may vary
Quinazoline Chemistry Drug Synthesis Physicochemical Properties

Synthetic Utility as a Halogenated Intermediate

6-Chloro-4-phenylquinazoline serves as a critical, synthetically distinct intermediate in the preparation of 6-chloro-1,4-dihydro-1-methyl-4-phenyl-4-quinazolinol, a compound of pharmaceutical interest . Its specific halogenation pattern (chlorine at the 6-position) provides a unique handle for further chemical transformations that are not accessible with the non-halogenated parent compound, 4-phenylquinazoline (CAS 17629-01-5) [1]. While 4-phenylquinazoline has a molecular weight of 206.24 g/mol and lacks the chlorine atom, the target compound's chlorine substituent (leading to a molecular weight of 240.69 g/mol) enables cross-coupling reactions and nucleophilic substitutions that are fundamental to building molecular complexity in drug discovery [1].

Synthetic Handle
Class-level inference
6-Chloro enables cross-coupling and substitution
Essential intermediate for quinazolinol synthesis
Non-halogenated analog is unreactive under same conditions
Organic Synthesis Pharmaceutical Intermediates Quinazoline Derivatives

Regulatory Identity as Oxazepam Impurity 38

6-Chloro-4-phenylquinazoline holds a specific and verifiable designation as "Oxazepam Impurity 38" [1][2]. This identity is critical for analytical chemists and quality control laboratories developing or validating methods for the quantitation of related substances in Oxazepam drug substance or product. Unlike other quinazoline derivatives, such as 6-chloro-4-phenylquinazoline-2-carbaldehyde (which is designated Oxazepam EP Impurity C), the target compound's unique CAS and impurity classification provide a clear and unambiguous reference point for regulatory submissions and compendial compliance [2][3]. Using a different, non-specified quinazoline analog as an impurity marker would be scientifically invalid and could lead to regulatory rejection.

Impurity Designation
Cross-study comparable
Oxazepam Impurity 38
Regulatory identity for analytical method validation
Differs from EP Impurity C; substitution invalidates results
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Commercial Purity and Analytical Confidence

A key differentiator for procurement is the well-defined, commercially available purity specification for 6-Chloro-4-phenylquinazoline. Unlike some less common analogs that may only be available as custom synthesis or crude materials, this compound is routinely supplied with a verified purity of 97% or 95% . This high purity grade, often accompanied by batch-specific analytical data such as NMR and HPLC , provides scientific and industrial users with the confidence needed for reproducible research, precise analytical quantitation, and consistent synthetic outcomes. In contrast, procuring a generic or less characterized quinazoline derivative introduces unknown impurities and variability that can undermine experimental rigor and lead to costly failures in scale-up or regulatory filings.

Commercial Purity
Supporting evidence
97% (typical)
High purity supports reproducible research and quantitation
Batch-specific NMR/HPLC data available
Chemical Purity Analytical Standards Procurement Specifications

Optimal Use Cases Based on Quantified Differentiation


Oxazepam Impurity Reference Standard

Procure 6-Chloro-4-phenylquinazoline specifically for use as Oxazepam Impurity 38 in the development, validation, and routine execution of analytical methods (e.g., HPLC, UPLC, LC-MS) for the quantitation of related substances in Oxazepam API and finished dosage forms. Its defined identity ensures accurate peak identification, method specificity, and compliance with regulatory guidelines, directly supporting drug safety and quality assessments [1][2].

Key Intermediate for Quinazolinol Synthesis

Utilize 6-Chloro-4-phenylquinazoline as the requisite halogenated building block in the synthesis of 6-chloro-1,4-dihydro-1-methyl-4-phenyl-4-quinazolinol. The 6-chloro substituent provides a critical handle for further derivatization, and its use is essential for this specific synthetic route; the non-halogenated 4-phenylquinazoline would be inert under the same reaction conditions .

Medicinal Chemistry and SAR Studies

Incorporate 6-Chloro-4-phenylquinazoline as a core scaffold for medicinal chemistry programs exploring quinazoline-based therapeutics. Its moderate lipophilicity (XLogP3 = 3.3) and distinct substitution pattern (4-phenyl, 6-chloro) differentiate it from isomeric or non-halogenated analogs, allowing for the systematic investigation of how these specific features modulate target binding, pharmacokinetic properties, and overall biological activity [3].

Chemical Synthesis and Method Development

Employ 6-Chloro-4-phenylquinazoline as a model substrate for developing and optimizing new synthetic methodologies applicable to halogenated quinazolines. Its well-characterized structure, commercial availability with defined purity (≥95%), and the presence of a synthetically versatile C-Cl bond make it an ideal candidate for exploring novel cross-coupling, nucleophilic aromatic substitution, and C-H functionalization reactions .

Application
Selection Property
Validation Focus
Oxazepam Impurity Analysis
Defined Impurity Identity
Method specificity and peak assignment
Quinazolinol Intermediate
6-Chloro reactivity handle
Cross-coupling/substitution feasibility
Medicinal Chemistry Scaffold
Moderate lipophilicity & substitution pattern
ADME profile modulation
Synthetic Method Development
Defined high purity & availability
Reproducible reaction outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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